
Methyl (2-methoxyphenyl)acetate
Overview
Description
Methyl (2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl (2-methoxyphenyl)acetate, with the molecular formula C10H12O3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and potential therapeutic effects, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by its methoxy group attached to a phenyl ring, which influences its solubility and reactivity. The compound has a melting point of approximately 183-186°C and is known for its applications in both chemistry and biology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The results show that this compound can effectively inhibit the growth of several pathogens, making it a candidate for developing new antimicrobial agents.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
Antiviral Properties
In addition to its antimicrobial effects, this compound has shown potential antiviral activity. A study focused on its efficacy against Chlamydia trachomatis indicated that the compound could reduce chlamydial inclusion numbers and size in infected cells. This suggests a mechanism that may involve interference with viral replication or entry into host cells .
The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It may act as a substrate for enzymatic reactions, leading to the formation of active metabolites that modulate cellular pathways. These metabolites could interact with cellular receptors or enzymes, influencing their activity and resulting in various biological effects .
Toxicity and Safety Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate low toxicity towards human cells, with no significant mutagenic effects observed in model organisms such as Drosophila melanogaster. Furthermore, metabolic stability tests using human liver microsomes suggest that the compound is stable under physiological conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : In one study, this compound was found to possess selective activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Antiviral Activity : Another study demonstrated that this compound could significantly reduce the size and number of inclusions formed by Chlamydia trachomatis in vitro, suggesting a viable path for therapeutic development against chlamydial infections .
- Safety Profile : Toxicity evaluations revealed that this compound does not adversely affect human cell viability at therapeutic concentrations, supporting its potential use in medicinal applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (2-methoxyphenyl)acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-methoxyphenylacetic acid with methanol under acidic catalysis. A common protocol involves dissolving 2-methoxyphenylacetic acid in methanol, adding concentrated sulfuric acid (1% v/v), and refluxing for 4–6 hours . Yield optimization requires precise control of stoichiometry (1:5 molar ratio of acid to methanol) and removal of water via Dean-Stark traps to shift equilibrium toward ester formation. Post-reaction neutralization with NaHCO₃ and purification via vacuum distillation or recrystallization yields >90% purity .
Q. How can researchers ensure purity and characterize this compound?
Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (HP-5MS column, He carrier gas). Structural confirmation employs H NMR (δ 3.7 ppm for methoxy, δ 3.6 ppm for methyl ester) and IR spectroscopy (C=O stretch at 1740–1720 cm⁻¹) . For trace impurities, preparative TLC (silica gel, hexane:ethyl acetate 4:1) is recommended .
Q. What safety protocols are critical when handling this compound?
The compound is a mild irritant (H315/H319). Researchers must use PPE (nitrile gloves, safety goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols . Stability tests indicate no degradation at -20°C for ≥2 years .
Advanced Research Questions
Q. How does the electronic nature of the 2-methoxy group influence reactivity in cross-coupling reactions?
The 2-methoxy group’s electron-donating effects activate the phenyl ring for electrophilic substitution but sterically hinder meta positions. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the para position (85% yield, 24 h reflux in THF). Computational DFT studies (B3LYP/6-31G*) show reduced activation energy (ΔG‡ = 28.5 kcal/mol) compared to unsubstituted analogs .
Q. What strategies resolve contradictions in solubility vs. bioactivity data for derivatives?
Contradictions arise when hydrophilic derivatives (e.g., hydroxylated analogs) show poor membrane permeability despite high in vitro activity. Solutions include:
- Prodrug design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance lipophilicity .
- Co-crystallization : Improve solubility via co-formers like cyclodextrins (phase solubility studies show 1:1 stoichiometry with β-cyclodextrin) .
- Structure-activity relationship (SAR) : Prioritize substituents balancing logP (1.5–3.5) and polar surface area (<90 Ų) .
Q. How can computational modeling predict biological interactions of this compound derivatives?
Molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) reveals hydrogen bonding between the methoxy group and Arg120 (binding affinity: -8.2 kcal/mol). MD simulations (GROMACS, 100 ns) confirm stable binding in hydrophobic pockets . For metabolic stability, CYP3A4 metabolism is predicted via MetaSite (major oxidation at benzylic carbon) .
Q. Methodological Challenges
Q. What advanced techniques validate stereochemical outcomes in chiral derivatives?
Chiral derivatives (e.g., R/S isomers) require:
- Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol 95:5, 1 mL/min) for baseline separation (α = 1.12) .
- VCD spectroscopy : Compare experimental vs. DFT-simulated spectra to assign absolute configuration .
- X-ray crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., L-tartaric acid) .
Q. How are reaction kinetics optimized for scale-up without compromising selectivity?
Microreactor systems (e.g., Corning AFR) enable continuous-flow synthesis at 0.1–5 mL/min, reducing side products (e.g., diesters) from 12% to <2% . Kinetic profiling (in situ IR monitoring) identifies optimal residence time (45 min) and temperature (70°C) for 95% conversion .
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQRSYFOIRGRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182119 | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-60-3 | |
Record name | Methyl 2-methoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27798-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027798603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27798-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (2-methoxyphenyl)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3NWF99XPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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